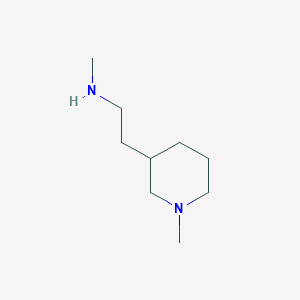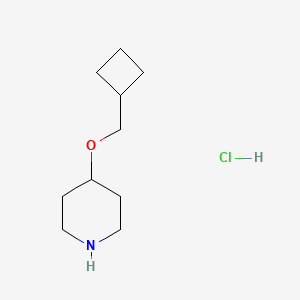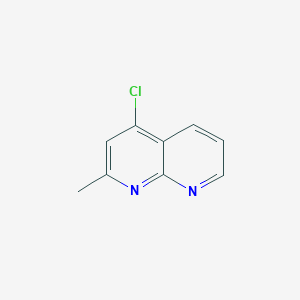
N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine
Vue d'ensemble
Description
N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine, also known as NMPEA, is a synthetic organic compound that has a variety of applications in the scientific research field. It is a derivative of piperidine and has a molecular weight of 131.21 g/mol. NMPEA is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. It is used in a variety of research applications due to its unique properties and chemical structure.
Applications De Recherche Scientifique
DNA Binding and Nuclease Activity Studies
Cu(II) complexes with ligands, including N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine derivatives, exhibit significant DNA binding properties and DNA cleavage activity. These complexes show potential for use in cancer treatment due to their low toxicity and ability to induce structural changes in DNA (Kumar et al., 2012).
Chiral Ligand Synthesis
N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine derivatives have been used in the synthesis of chiral, conformationally mobile ligands. These ligands form pseudo C3-symmetric complexes with metal ions, contributing to advancements in asymmetric synthesis and chiral technology (Canary et al., 1998).
Enantioselective Conjugate Addition
These derivatives play a role in enantioselective conjugate addition to cyclic enones, offering up to 97% e.e. This process is vital in producing chiral compounds, which are essential in pharmaceuticals and fine chemicals (Rossiter et al., 1991).
Corrosion Inhibition
Cadmium(II) Schiff base complexes with N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine derivatives have shown corrosion inhibition properties on mild steel, revealing a bridge between coordination chemistry and materials engineering (Das et al., 2017).
Synthesis of 2-(Substituted Amino)-3,3-Dialkylchromanones
These derivatives have been used in the synthesis of 2-alkylamino-3,3-dialkylchroman-4-ols, contributing to the development of new organic compounds with potential applications in medicinal chemistry (Dean et al., 1982).
Palladium Catalyzed N-Oxidation
In the study of N-Oxidation of Naratriptan, N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine derivatives have been used, providing insights into the reaction mechanisms and kinetic modeling in pharmaceutical chemistry (Shankarlingaiah et al., 2015).
Propriétés
IUPAC Name |
N-methyl-2-(1-methylpiperidin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-6-5-9-4-3-7-11(2)8-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGQOYFNOJVJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423997.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/structure/B1423999.png)

![3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1424002.png)


![4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424007.png)



![3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid](/img/structure/B1424014.png)
![4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424017.png)
